molecular formula C12H20O B14297808 5-Butylideneoctahydropentalen-2-ol CAS No. 112501-18-5

5-Butylideneoctahydropentalen-2-ol

Cat. No.: B14297808
CAS No.: 112501-18-5
M. Wt: 180.29 g/mol
InChI Key: LIGHAXJPYIUVMK-UHFFFAOYSA-N
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Description

5-Butylideneoctahydropentalen-2-ol: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentalene ring system, which is further substituted with a butylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylideneoctahydropentalen-2-ol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate precursors under controlled conditions.

    Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Butylideneoctahydropentalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, and PCC (Pyridinium chlorochromate).

    Reducing Agents: LiAlH4, NaBH4.

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

5-Butylideneoctahydropentalen-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Butylideneoctahydropentalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butylideneoctahydropentalen-2-ol is unique due to its pentalene ring system and butylidene substitution, which confer distinct chemical and physical properties compared to other alcohols. Its structure allows for specific interactions and reactivity that are not observed in simpler alcohols.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

112501-18-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5-butylidene-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-ol

InChI

InChI=1S/C12H20O/c1-2-3-4-9-5-10-7-12(13)8-11(10)6-9/h4,10-13H,2-3,5-8H2,1H3

InChI Key

LIGHAXJPYIUVMK-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1CC2CC(CC2C1)O

Origin of Product

United States

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